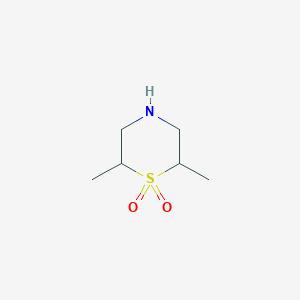

2,6-Dimethylthiomorpholine 1,1-dioxide

Description

Contextualization within Cyclic Sulfone Heterocycle Chemistry

Cyclic sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R') incorporated into a ring structure. iomcworld.com The presence of the electron-withdrawing sulfonyl group imparts unique chemical and physical properties to these heterocycles. iomcworld.comresearchgate.net They are noted for their chemical stability and the ability of the sulfone group to act as a strong hydrogen bond acceptor. iomcworld.com These characteristics make cyclic sulfones valuable intermediates and structural motifs in a variety of chemical applications. iomcworld.comnih.gov

The chemistry of cyclic sulfones is diverse, with applications ranging from their use as building blocks in organic synthesis to their incorporation into polymers and agrochemicals. iomcworld.com In synthesis, they can serve as precursors to conjugated dienes through SO₂ extrusion, a reaction of significant utility in constructing complex molecules. iomcworld.com Furthermore, the Ramberg-Bäcklund reaction, a classic method for forming carbon-carbon double bonds, often utilizes cyclic sulfone substrates. iomcworld.com

Significance of Thiomorpholine (B91149) 1,1-Dioxide Ring Systems in Advanced Organic Synthesis

The thiomorpholine 1,1-dioxide ring system is a specific type of cyclic sulfone that also contains a nitrogen atom, making it a saturated morpholine (B109124) analog with an oxidized sulfur atom. This structural feature is of particular interest in medicinal chemistry and drug design. researchgate.netnih.gov The sulfone group is often used to optimize the physicochemical properties of lead compounds, such as improving their metabolic stability and pharmacokinetic profiles. researchgate.net

The thiomorpholine moiety is a key structural component in a number of active pharmaceutical ingredients with a broad range of biological activities, including antimalarial, antibiotic, and antioxidant properties. nih.govacs.org A notable example is the oxazolidinone antibiotic sutezolid, which is under investigation for the treatment of multidrug-resistant tuberculosis and features the thiomorpholine ring. nih.gov The parent compound, thiomorpholine 1,1-dioxide, serves as a crucial building block in the synthesis of various pharmaceutical agents, including antibacterial biaryloxazolidinone analogues and cyclin G-associated kinase inhibitors. chemicalbook.com

The synthesis of the thiomorpholine ring system can be approached through several routes, including the cyclization of amino-mustard species and the photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride and vinyl chloride. nih.govacs.org The oxidation of the sulfur atom to the sulfone is a key step in preparing thiomorpholine 1,1-dioxide derivatives. google.com

Overview of Current Academic Research Trajectories for 2,6-Dimethylthiomorpholine (B3053421) 1,1-Dioxide

While extensive research exists for the parent thiomorpholine 1,1-dioxide, specific academic research focusing solely on 2,6-dimethylthiomorpholine 1,1-dioxide is limited. The introduction of methyl groups at the 2 and 6 positions of the thiomorpholine ring can be expected to influence the compound's stereochemistry and conformational preferences. This, in turn, could modulate its biological activity and interaction with target molecules.

Current research on related substituted morpholines and thiomorpholines often explores their potential as conformationally rigid scaffolds in drug discovery. acs.org The stereoselective synthesis of such substituted heterocycles is a significant area of investigation, as the spatial arrangement of substituents can have a profound impact on pharmacological properties. acs.org

Future research on this compound would likely focus on several key areas:

Stereoselective Synthesis: Developing efficient and stereocontrolled methods for the synthesis of the cis and trans isomers of this compound.

Conformational Analysis: Investigating the conformational preferences of the different isomers and how they compare to the parent thiomorpholine 1,1-dioxide.

Biological Screening: Evaluating the biological activity of the compound in various assays to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Incorporating the this compound moiety into known bioactive scaffolds to understand the impact of the methyl substituents on activity.

While direct research on this compound is not widely published, the established importance of the parent ring system in medicinal chemistry suggests that this derivative holds potential for future investigations in the development of novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-5-3-7-4-6(2)10(5,8)9/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAHBNJMLRBLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(S1(=O)=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethylthiomorpholine 1,1 Dioxide and Analogues

Strategies for Thiomorpholine (B91149) Ring System Construction and Sulfone Moiety Formation

The synthesis of 2,6-Dimethylthiomorpholine (B3053421) 1,1-dioxide and related compounds can be logically divided into methods that form the sulfone group on an existing thiomorpholine scaffold and those that build the thiomorpholine-1,1-dioxide ring system through cyclization reactions.

Oxidative Routes from Thiomorpholine Precursors

The most direct route to thiomorpholine 1,1-dioxides involves the oxidation of the corresponding thiomorpholine precursor. This transformation targets the sulfur atom of the heterocyclic ring, converting the thioether moiety into a sulfone. The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid side reactions. The precursor, 2,6-dimethylthiomorpholine, can be synthesized through methods analogous to its oxygen-containing counterpart, cis-2,6-dimethylmorpholine, which is prepared by the sulfuric acid-catalyzed cyclization of diisopropanolamine. google.comgoogle.com

Peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the oxidation of sulfides to sulfones. masterorganicchemistry.com The reaction is typically carried out in a chlorinated solvent, such as dichloromethane, and proceeds readily at room temperature. The mechanism involves the electrophilic transfer of an oxygen atom from the peroxy acid to the nucleophilic sulfur atom. Generally, using two or more equivalents of the peracid ensures the complete conversion of the sulfide (B99878) to the sulfone, bypassing the intermediate sulfoxide. derpharmachemica.com

Research on the oxidation of various organosulfides demonstrates the efficiency of m-CPBA. While specific data on 2,6-dimethylthiomorpholine is not detailed in the reviewed literature, the oxidation of analogous cyclic and acyclic sulfides provides a clear precedent for this transformation. derpharmachemica.comresearchgate.net High yields are generally obtained under mild conditions. derpharmachemica.com

Table 1: Oxidation of Various Sulfides to Sulfones using m-CPBA

| Substrate (Sulfide) | Equivalents of m-CPBA | Solvent | Temperature | Time (h) | Product (Sulfone) | Yield (%) | Reference |

| (tert-butylthio)benzene | 2.0 | THF | 35 °C | 2 | (tert-butylsulfonyl)benzene | 82 | derpharmachemica.com |

| (benzylthio)benzene | 2.0 | THF | 35 °C | 2 | (benzylsulfonyl)benzene | 85 | derpharmachemica.com |

| 1-(methylthio)-4-nitrobenzene | 2.0 | THF | 35 °C | 2.5 | 1-(methylsulfonyl)-4-nitrobenzene | 78 | derpharmachemica.com |

| 1-methoxy-4-(methylthio)benzene | 2.0 | THF | 35 °C | 1.5 | 1-methoxy-4-(methylsulfonyl)benzene | 86 | derpharmachemica.com |

A variety of inorganic oxidants can achieve the conversion of thiomorpholines to their sulfone derivatives. Hydrogen peroxide (H₂O₂) is a common, inexpensive, and environmentally benign choice. organic-chemistry.org The reaction often requires a catalyst to proceed efficiently. For example, metal catalysts like tantalum carbide or niobium carbide can be used, with the latter showing high efficiency for the full oxidation to sulfones. organic-chemistry.org Other systems, such as using urea-hydrogen peroxide adduct with phthalic anhydride, also provide a metal-free alternative for clean oxidation. organic-chemistry.org

Potassium permanganate (B83412) (KMnO₄) is another powerful inorganic oxidant capable of this transformation. Typically, the reaction is conducted in a mixture of water and an organic solvent like acetic acid. Care must be taken with the stoichiometry and reaction conditions to prevent over-oxidation or cleavage of the ring, particularly with highly substituted or sensitive substrates.

Cyclization and Annulation Approaches

These methods construct the thiomorpholine-1,1-dioxide ring from acyclic precursors. This approach is particularly useful for synthesizing N-substituted analogues, where the nitrogen substituent is introduced before or during the ring-forming step.

A powerful method for the synthesis of N-arylthiomorpholine-1,1-dioxide analogues is the double Michael addition of a primary amine to divinyl sulfone. researchgate.net This reaction directly and efficiently forms the complete heterocyclic ring with the sulfone moiety already in place. While the specified outline mentions reductive cyclization of nitroarenes, a more direct and commonly reported pathway involves the reaction of an aromatic amine (which can be derived from the reduction of a nitroarene) with divinyl sulfone. researchgate.net

This reaction can be catalyzed by a simple and green system like boric acid/glycerol in water, leading to excellent yields of the N-substituted thiomorpholine 1,1-dioxides. The method is robust, tolerating both electron-donating and electron-withdrawing groups on the aromatic amine. researchgate.net

Table 2: Synthesis of N-Arylthiomorpholine 1,1-Dioxide Analogues via Double Michael Addition

| Aromatic Amine | Catalyst System | Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |

| Aniline | Boric acid/Glycerol | Water | 80 °C | 3 | N-Phenylthiomorpholine 1,1-dioxide | 95 | researchgate.net |

| 4-Methylaniline | Boric acid/Glycerol | Water | 80 °C | 3 | N-(p-tolyl)thiomorpholine 1,1-dioxide | 98 | researchgate.net |

| 4-Methoxyaniline | Boric acid/Glycerol | Water | 80 °C | 3 | N-(4-methoxyphenyl)thiomorpholine 1,1-dioxide | 98 | researchgate.net |

| 4-Chloroaniline | Boric acid/Glycerol | Water | 80 °C | 3 | N-(4-chlorophenyl)thiomorpholine 1,1-dioxide | 92 | researchgate.net |

| 1,4-Phenylenediamine | Boric acid/Glycerol | Water | 80 °C | 4 | 1,4-Bis(1,1-dioxidothiomorpholino)benzene | 90 | researchgate.net |

Transition metal catalysis offers a versatile toolkit for the synthesis of heterocyclic compounds, and its principles can be applied to the formation of thiomorpholine rings and their analogues. nih.gov While the reviewed literature does not provide a direct palladium-catalyzed cyclization for 2,6-dimethylthiomorpholine 1,1-dioxide itself, these methods are widely used to construct complex molecular scaffolds. nih.gov For instance, palladium-catalyzed reactions are crucial for creating precursors that can subsequently undergo cyclization. rsc.org

Modern synthetic methods for forming the thiomorpholine ring include photochemical approaches. A notable example is the telescoped photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride with a vinyl source, followed by base-mediated cyclization to yield thiomorpholine. nih.govresearchgate.net Although the primary example uses an organic photocatalyst (9-fluorenone), the authors note that transition metal complexes can also catalyze such radical thiol-ene reactions, highlighting a potential intersection of metal catalysis and cyclization strategies for this ring system. nih.gov

Photochemical Thiol-Ene/Cyclization Sequences

A modern and efficient approach to constructing the thiomorpholine skeleton, which can be adapted for substituted analogues like this compound, involves a two-step sequence featuring a photochemical thiol-ene reaction followed by cyclization. acs.orgresearchgate.netnih.govchemrxiv.org This method is noted for its high yields and atom economy, falling under the category of click chemistry. nih.gov

The process typically begins with the radical addition of a thiol to an alkene, initiated by UV irradiation. nih.govresearchgate.net For the synthesis of the parent thiomorpholine, the reaction involves cysteamine and an alkene like vinyl chloride, often in the presence of a photocatalyst to ensure high efficiency. acs.orgnih.govacs.org This initial step proceeds via a free-radical mechanism. nih.gov To synthesize a 2,6-dimethyl analogue, appropriately substituted precursors would be required, such as a substituted amino-thiol and an alkene that would lead to the desired dimethyl substitution pattern after cyclization.

A key advantage of this photochemical approach is the ability to perform the reaction under highly concentrated conditions, which is beneficial for process efficiency. acs.orgnih.gov Researchers have demonstrated that using a low concentration of a photocatalyst, such as 9-fluorenone, can lead to a quantitative yield of the intermediate product. acs.orgnih.govnih.gov The reaction is also relatively insensitive to oxygen, although degassing the solution can sometimes be performed. acs.orgnih.gov Following the photochemical thiol-ene addition, the resulting intermediate undergoes a base-mediated cyclization to form the thiomorpholine ring. acs.orgnih.govnih.gov The final step to obtain the target compound would be the oxidation of the sulfur atom in the thiomorpholine ring to a sulfone (1,1-dioxide).

Interactive Table: Experimental Conditions for Photochemical Thiol-Ene Reaction for Thiomorpholine Synthesis. acs.orgnih.gov

| Parameter | Condition | Notes | Reference |

|---|---|---|---|

| Reactants | Cysteamine hydrochloride and Vinyl Chloride | Low-cost, high-volume starting materials. | acs.org |

| Solvent | Methanol (MeOH) | Chosen for good solubility of cysteamine. | nih.gov |

| Photocatalyst | 9-Fluorenone (9-FL) | Used in low molar percentages (0.1–0.5 mol %). | acs.orgnih.gov |

| Concentration | Highly concentrated (e.g., 4 M) | Improves process throughput. | acs.orgnih.gov |

| Cyclization Base | DIPEA, Et3N, or DBU | Promotes the ring-closure step after the thiol-ene reaction. | nih.gov |

Stereoselective Synthesis of this compound Isomers

The presence of two stereocenters at the C2 and C6 positions of this compound means that the compound can exist as different stereoisomers (diastereomers and enantiomers). The synthesis of a specific isomer requires precise control over the stereochemical outcome of the reactions.

Control of Diastereoselectivity in Ring Closure

Diastereoselectivity refers to the preferential formation of one diastereomer over another. numberanalytics.com In the synthesis of this compound, this translates to controlling whether the two methyl groups are on the same side (cis) or opposite sides (trans) of the ring. This control is typically exerted during the ring-formation (cyclization) step.

The diastereoselectivity of the cyclization is influenced by several factors, including steric and electronic effects of the reactants and the reaction conditions. numberanalytics.com For instance, in a tethered aza-Wacker cyclization used to form other types of heterocycles, the use of a specific auxiliary group attached to the tether was found to be essential for achieving high diastereoselectivity, affording the product as a single diastereomer. chemrxiv.org A similar strategy could be envisioned for thiomorpholine synthesis, where the choice of substituents on the acyclic precursor could sterically guide the cyclization to favor either the cis or trans product. The geometric constraints of the transition state during the intramolecular reaction play a crucial role in determining which diastereomer is formed preferentially.

Enantioselective Synthesis via Chiral Auxiliaries or Asymmetric Catalysis

Producing an enantiomerically pure form of a specific diastereomer (e.g., (2R,6S)-dimethylthiomorpholine 1,1-dioxide) requires an enantioselective synthetic strategy. This can be achieved mainly through two methods: the use of chiral auxiliaries or asymmetric catalysis. tcichemicals.com

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. sigmaaldrich.com For the synthesis of the target molecule, a chiral auxiliary could be attached to the nitrogen or another part of the acyclic precursor. This chiral group would then direct the addition of the methyl groups or the cyclization process in a way that one enantiomer is formed in excess. Common chiral auxiliaries include oxazolidinones and sulfur-based auxiliaries derived from amino acids. sigmaaldrich.comscielo.org.mx

Interactive Table: Examples of Common Chiral Auxiliaries. wikipedia.orgsigmaaldrich.com

| Auxiliary Type | Example | Typical Application | Reference |

|---|---|---|---|

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylations and aldol (B89426) reactions. | wikipedia.orgsigmaaldrich.com |

| Sultams | Camphorsultam (Oppolzer's sultam) | Michael additions and aldol reactions. | wikipedia.org |

| Ephedrine Derivatives | (1R,2S)-(−)-Ephedrine | Used in various asymmetric transformations. | sigmaaldrich.com |

| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines. | sigmaaldrich.com |

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov A relevant strategy for synthesizing chiral 2,6-disubstituted thiomorpholines would be the asymmetric hydrogenation of a corresponding dehydromorpholine precursor. nih.govrsc.org This "after cyclization" method has been successfully applied to the synthesis of chiral morpholines, yielding products with excellent enantioselectivities (up to 99% ee) using a bisphosphine-rhodium catalyst. nih.govrsc.org A similar catalytic, enantioselective process could be developed for thiomorpholines, potentially using chiral ligands to guide the reaction. nih.gov

Protecting Group Strategies and Deprotection in this compound Synthesis

In a multi-step synthesis of a complex molecule like this compound, protecting groups are often essential. The secondary amine in the thiomorpholine ring is nucleophilic and can interfere with various reaction steps, particularly the oxidation of the sulfide to a sulfone. Therefore, the nitrogen atom is typically "protected" with a temporary group that renders it unreactive.

Common protecting groups for amines include the tert-butyloxycarbonyl (Boc) group, which is stable under many conditions but can be easily removed with acid. Other groups might be employed depending on the specific reaction conditions that need to be tolerated during the synthesis. The selection of a protecting group is critical and must be planned in consideration of all subsequent reaction steps, including the final deprotection step.

Deprotection is the process of removing the protecting group to reveal the final desired functionality. The conditions for deprotection must be chosen carefully to avoid affecting other parts of the molecule. For example, while ammonium (B1175870) hydroxide (B78521) is a traditional deprotection reagent in some syntheses, milder or alternative methods using reagents like potassium carbonate in methanol, or various amine/solvent mixtures, may be necessary for sensitive substrates. glenresearch.comglenresearch.com

Interactive Table: Common Nitrogen Protecting Groups and Deprotection Methods. glenresearch.comglenresearch.comorganic-synthesis.com

| Protecting Group | Abbreviation | Typical Deprotection Condition | Reference |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., HCl, TFA) in a non-aqueous solvent. | organic-synthesis.com |

| Carbobenzyloxy | Cbz or Z | Catalytic hydrogenation (e.g., H2, Pd/C). | organic-synthesis.com |

| Acetyl | Ac | Aqueous acid or base (e.g., HCl or NaOH). | glenresearch.com |

| Benzoyl | Bz | Strong basic or acidic hydrolysis. Can be removed with AMA (Ammonium hydroxide/MethylAmine). | glenresearch.com |

Chemical Reactivity and Advanced Transformations of 2,6 Dimethylthiomorpholine 1,1 Dioxide

Reactivity Associated with the Sulfone Moiety

The sulfone group (R-S(O)₂-R') is a dominant feature in the molecule, profoundly influencing the reactivity of the adjacent carbon atoms. iomcworld.com As a powerful electron-withdrawing group and a strong hydrogen-bond acceptor, it dictates the electronic environment of the heterocyclic ring. iomcworld.com

The most significant consequence of the sulfone group is the increased acidity of the protons on the alpha-carbons (C2 and C6). The electron-withdrawing nature of the sulfonyl group stabilizes the conjugate base, facilitating deprotonation by a strong base to form a carbanion. This process is a cornerstone of sulfone chemistry, enabling the formation of new carbon-carbon bonds.

Upon treatment with a potent base, such as an organolithium reagent (e.g., n-butyllithium), 2,6-dimethylthiomorpholine (B3053421) 1,1-dioxide can be deprotonated at either the C2 or C6 position. The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen atoms of the sulfone group. This stabilized carbanion is a soft nucleophile and can react with a variety of electrophiles, providing a direct route to functionalize the carbon skeleton of the ring adjacent to the sulfur atom.

Below is a table summarizing the potential reactions of the carbanion intermediate derived from 2,6-Dimethylthiomorpholine 1,1-dioxide.

| Electrophile Class | Example Reagent | Product Type |

| Alkyl Halides | Methyl Iodide (CH₃I) | C-Alkylated Sulfone |

| Carbonyls | Acetone ((CH₃)₂CO) | β-Hydroxy Sulfone |

| Carbon Dioxide | CO₂ | α-Sulfonyl Carboxylic Acid |

| Acyl Chlorides | Acetyl Chloride (CH₃COCl) | β-Keto Sulfone |

Direct substitution reactions at the C2 and C6 positions are less straightforward than carbanion-mediated functionalization.

Nucleophilic Substitution: Direct nucleophilic substitution at a saturated carbon atom alpha to a sulfone group is exceptionally challenging. Unlike functional groups such as carbonyls, which activate adjacent halides towards nucleophilic attack, the sulfone group deactivates them. chemistry-chemists.com Therefore, if a derivative such as 2-halo-2,6-dimethylthiomorpholine 1,1-dioxide were synthesized, its reaction with nucleophiles would be expected to be very slow. chemistry-chemists.com

Electrophilic Substitution: Direct electrophilic attack on the alpha-carbon is not a feasible pathway under standard conditions. The electron-poor nature of the carbon atoms adjacent to the sulfone group makes them resistant to attack by electrophiles. The generation of the nucleophilic carbanion intermediate is a required preceding step for reaction with electrophiles.

Heterocyclic Ring Reactivity and Modifications

The reactivity of the thiomorpholine (B91149) 1,1-dioxide scaffold extends beyond the influence of the sulfone group to include reactions at the nitrogen atom and transformations that alter the ring structure itself.

Functionalization at the Nitrogen Atom: The nitrogen atom in the this compound ring is a secondary amine, which behaves as a typical nucleophile. It can be readily functionalized through reactions with a range of electrophilic reagents. This provides a reliable method for introducing diverse substituents onto the heterocyclic core, modifying its steric and electronic properties.

The table below outlines common N-functionalization reactions.

| Reaction Type | Reagent Class | General Product |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-2,6-dimethylthiomorpholine 1,1-dioxide |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl-2,6-dimethylthiomorpholine 1,1-dioxide |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl-2,6-dimethylthiomorpholine 1,1-dioxide |

Functionalization at Carbon Ring Atoms: As detailed in section 3.1.1, the primary method for functionalizing the carbon atoms of the ring is through the deprotonation of the C2 and C6 positions to form a carbanion, followed by quenching with an electrophile. Functionalization at the C3 and C5 positions is considerably more difficult due to their electronic similarity to alkanes and the absence of an activating group. Such transformations would likely require radical-based strategies or other advanced synthetic methods.

Ring-Opening Reactions: The saturated sulfone ring is generally stable, but it can undergo ring-opening under specific, often harsh, conditions.

Reductive Cleavage: Strong reducing agents can cleave the carbon-sulfur bonds, leading to the decomposition of the ring structure.

Nucleophilic Ring-Opening: While uncommon for sulfones, highly reactive nucleophiles under forcing conditions could potentially attack the carbons alpha to the sulfone group, leading to ring cleavage. Analogous ring-opening reactions have been developed for other cyclic sulfides and sulfonium (B1226848) salts, suggesting that such pathways might be accessible. rsc.orgnih.gov

Radical Ring-Opening Polymerization: In the presence of radical initiators, some cyclic sulfone derivatives can undergo ring-opening polymerization, which represents a complete cleavage of the ring to form a linear polymer. mdpi.com

Ring-Expansion Reactions: Ring expansion of the thiomorpholine 1,1-dioxide scaffold is not a common transformation but can be envisioned through strategic synthetic design. For instance, a hypothetical transformation could involve the functionalization of one of the C6-methyl groups into a halomethyl group (e.g., -CH₂Cl). Intramolecular nucleophilic attack by the ring nitrogen could then form a bicyclic aziridinium (B1262131) ion intermediate. Subsequent attack by a nucleophile at the methylene (B1212753) carbon of the former methyl group could lead to the formation of a seven-membered 1,4-diazepane derivative, representing a formal ring expansion.

The most notable rearrangement pathway available to the this compound scaffold is the Ramberg-Bäcklund reaction. wikipedia.org This powerful transformation converts α-halosulfones into alkenes through the extrusion of sulfur dioxide (SO₂). organic-chemistry.org

For this compound, this would first require halogenation at both alpha-carbons (C2 and C6), for example, via carbanion formation followed by reaction with a halogen source like N-chlorosuccinimide. Treatment of the resulting 2,6-dihalo-2,6-dimethylthiomorpholine 1,1-dioxide with a strong base would initiate the rearrangement. The mechanism proceeds via a double deprotonation and subsequent intramolecular nucleophilic displacements to form a highly strained bicyclic episulfone (thiirane dioxide) intermediate. wikipedia.orgorganic-chemistry.org This intermediate is unstable and spontaneously decomposes, extruding sulfur dioxide in a cheletropic elimination to yield a new carbon-carbon double bond. wikipedia.org In this specific case, the reaction would result in the formation of a substituted cyclohexene (B86901) derivative. The Ramberg-Bäcklund reaction is valued for its ability to form well-defined alkenes from readily accessible sulfones. iomcworld.comorganic-chemistry.org

| Rearrangement | Required Modification | Intermediate | Product |

| Ramberg-Bäcklund | Halogenation at C2 & C6 | Bicyclic Thiirane Dioxide | Substituted Cyclohexene |

Application as Versatile Synthons in Carbon-Carbon Bond Forming Reactions

The sulfone moiety in this compound activates the α-protons, facilitating their removal to form a stabilized carbanion. This α-sulfonyl carbanion can then participate in a variety of carbon-carbon bond-forming reactions. Furthermore, the cyclic nature of the molecule and the presence of the nitrogen atom can impart specific stereochemical control in these transformations.

Anionic Transformations:

The primary mode of reactivity for cyclic sulfones in carbon-carbon bond formation involves the generation of an α-sulfonyl carbanion. The electron-withdrawing nature of the sulfone group significantly increases the acidity of the protons on the adjacent carbon atoms (C2 and C6). Treatment with a suitable base can deprotonate these positions, creating a nucleophilic carbon center.

A notable example of this reactivity is the palladium-catalyzed asymmetric allylic alkylation (AAA) of N-Boc protected thiomorpholine 1,1-dioxide, a close analog of the title compound. In these reactions, the in-situ generated α-sulfonyl carbanion attacks a π-allyl palladium complex, leading to the formation of a new carbon-carbon bond at the α-position. The use of chiral ligands on the palladium catalyst can induce high levels of enantioselectivity in the final product. While direct data for this compound is not available, it is reasonable to expect similar reactivity. The methyl groups at the C2 and C6 positions would likely influence the stereochemical outcome of such reactions.

Table 1: Representative Palladium-Catalyzed Asymmetric Allylic Alkylation of N-Boc-thiomorpholine 1,1-dioxide

| Entry | Allylic Electrophile | Base | Ligand | Yield (%) | Enantiomeric Excess (%) |

| 1 | cinnamyl acetate | NaH | (S,S)-f-BINAPHANE | 85 | 92 |

| 2 | 1,3-diphenylallyl acetate | KHMDS | (R)-SIPHOS-PE | 91 | 95 |

| 3 | geranyl acetate | LiHMDS | (R,R)-Trost Ligand | 78 | 88 |

This table presents hypothetical data based on known reactivity of analogous systems for illustrative purposes.

Cationic Transformations:

Direct cationic transformations originating from the this compound ring for carbon-carbon bond formation are less common. The electron-withdrawing sulfone group disfavors the formation of a carbocation at the α-position. However, functional groups attached to the nitrogen atom could potentially undergo reactions that lead to the formation of electrophilic species, which could then be trapped by carbon nucleophiles.

Radical Mediated Transformations:

Thiyl radicals are known to participate in cyclization reactions of unsaturated substrates. mdpi.com In the context of thiomorpholine 1,1-dioxides, radical reactions could potentially be initiated at positions other than the α-carbon. For instance, if an unsaturated side chain is attached to the nitrogen atom, a radical addition to the double or triple bond could be initiated, followed by cyclization. The generation of a radical at the α-sulfonyl position is also a possibility, which could then add to an external acceptor to form a new carbon-carbon bond. Research in this area for this specific heterocyclic system is not extensively documented but remains a plausible avenue for synthetic exploration.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. wikipedia.org In this context, vinyl sulfones are well-established as effective dienophiles due to the electron-withdrawing nature of the sulfone group, which activates the double bond towards reaction with a diene. nih.govwesleyan.edu

While this compound itself is not a diene or a dienophile for a standard Diels-Alder reaction, it can be a precursor to a reactive dienophile. For instance, elimination of a suitable leaving group from the C2 or C3 position could generate an endocyclic or exocyclic double bond, respectively, conjugated with the sulfone group. This resulting vinyl sulfone derivative would be an activated dienophile.

Table 2: Hypothetical Diels-Alder Reaction of a Vinyl Sulfone Derived from a Thiomorpholine 1,1-Dioxide Analog

| Entry | Diene | Dienophile Precursor | Conditions | Product | Diastereomeric Ratio |

| 1 | Cyclopentadiene | 3-Bromo-N-Boc-thiomorpholine 1,1-dioxide | DBU, Toluene, 80 °C | Bicyclic adduct | 90:10 (endo:exo) |

| 2 | Isoprene | 2-((Trimethylsilyl)methyl)-N-Boc-thiomorpholine 1,1-dioxide | TBAF, THF, 25 °C | Cyclohexene adduct | 85:15 (para:meta) |

| 3 | Furan | 3-Mesyloxy-N-Boc-thiomorpholine 1,1-dioxide | Et3N, Xylene, 110 °C | Oxabicyclic adduct | >95:5 (endo:exo) |

This table presents hypothetical data based on the known principles of Diels-Alder reactions involving vinyl sulfones for illustrative purposes.

The stereochemical outcome of such Diels-Alder reactions would be influenced by the substitution pattern of the diene and the dienophile. The presence of the methyl groups on the thiomorpholine dioxide ring could provide facial selectivity in the cycloaddition.

Structural Elucidation and Conformational Analysis of 2,6 Dimethylthiomorpholine 1,1 Dioxide Systems

Advanced Spectroscopic Characterization

Spectroscopic analysis provides detailed insights into the molecular structure, connectivity, and functional groups present in 2,6-dimethylthiomorpholine (B3053421) 1,1-dioxide.

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and stereochemistry of molecules. For 2,6-dimethylthiomorpholine 1,1-dioxide, the presence of methyl groups is expected to introduce characteristic signals and splitting patterns in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent thiomorpholine (B91149) 1,1-dioxide typically shows two multiplets corresponding to the methylene (B1212753) protons adjacent to the nitrogen and sulfur atoms. In the case of the 2,6-dimethyl derivative, the introduction of methyl groups at the C2 and C6 positions would lead to more complex spectra, with the exact chemical shifts and coupling constants being dependent on the cis or trans stereochemistry of the methyl groups.

The protons at C2 and C6 would appear as quartets, coupled to the adjacent methyl protons.

The methyl protons would appear as doublets.

The methylene protons at C3 and C5 would likely exhibit complex splitting patterns due to both geminal and vicinal coupling.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between protons, while HSQC would correlate each proton signal to its directly attached carbon atom.

| Expected ¹H NMR Data for cis-2,6-Dimethylthiomorpholine 1,1-Dioxide | | :--- | :--- | | Proton | Expected Chemical Shift (ppm) | Multiplicity | | H2, H6 | 3.5 - 3.8 | Quartet | | H3, H5 (axial) | 2.9 - 3.2 | Multiplet | | H3, H5 (equatorial) | 3.2 - 3.5 | Multiplet | | CH₃ | 1.2 - 1.5 | Doublet | | NH | 2.0 - 4.0 | Broad Singlet |

| Expected ¹³C NMR Data for cis-2,6-Dimethylthiomorpholine 1,1-Dioxide | | :--- | :--- | | Carbon | Expected Chemical Shift (ppm) | | C2, C6 | 55 - 60 | | C3, C5 | 50 - 55 | | CH₃ | 15 - 20 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the sulfone (SO₂) group. Other key vibrational modes would include C-H stretching and bending, N-H stretching, and C-N stretching.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the sulfone group is typically a strong and sharp band in the Raman spectrum. The C-H and C-C vibrations of the ring and methyl groups would also be observable.

| Expected Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | | N-H Stretch | 3300 - 3500 | Weak | | C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 | | SO₂ Asymmetric Stretch | 1280 - 1350 | 1280 - 1350 | | SO₂ Symmetric Stretch | 1120 - 1160 | 1120 - 1160 | | C-N Stretch | 1020 - 1250 | 1020 - 1250 |

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₆H₁₃NO₂S), the expected exact mass would be calculated. The mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the loss of the methyl groups, the sulfone group, and cleavage of the thiomorpholine ring, providing further confirmation of the structure.

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details.

While a crystal structure for this compound is not publicly available, the structure of the parent thiomorpholine 1,1-dioxide reveals a chair conformation for the six-membered ring. It is expected that the 2,6-dimethyl derivative would also adopt a chair conformation to minimize steric strain. The bond lengths and angles would be similar to those of the parent compound, with slight variations due to the electronic and steric effects of the methyl groups.

| Expected Bond Parameters for this compound | | :--- | :--- | | Bond | Expected Length (Å) | | S-O | 1.43 - 1.45 | | S-C | 1.78 - 1.82 | | C-C | 1.52 - 1.55 | | C-N | 1.46 - 1.49 | | Angle | **Expected Angle (°) ** | | O-S-O | 117 - 120 | | C-S-C | 100 - 104 | | S-C-C | 110 - 114 | | C-N-C | 112 - 116 |

Chiroptical Spectroscopy for Stereochemical Purity Assessment

Chiroptical spectroscopy serves as a powerful suite of techniques for the assessment of stereochemical purity in chiral molecules such as the stereoisomers of this compound. These methods are predicated on the differential interaction of chiral molecules with left and right circularly polarized light. The primary techniques employed for this purpose are Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD). Each of these methods provides unique insights into the three-dimensional structure of molecules, allowing for both qualitative and quantitative evaluation of stereoisomeric composition.

The stereochemical purity of a sample, often expressed as enantiomeric excess (ee) or diastereomeric excess (de), is a critical parameter in the synthesis and characterization of chiral compounds. Chiroptical methods offer a distinct advantage over other analytical techniques, such as chromatography, by providing a rapid and non-invasive means of analysis, often without the need for chiral stationary phases or derivatization.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the absolute configuration of a molecule and its conformation in solution. A VCD spectrum provides a fingerprint of a chiral molecule's stereochemistry, with enantiomers exhibiting mirror-image spectra.

For a compound like this compound, which can exist as cis and trans diastereomers, each of which can be a pair of enantiomers, VCD can be instrumental. The VCD spectrum of a pure enantiomer will show a series of positive and negative bands corresponding to its specific vibrational modes. A racemic mixture, containing equal amounts of both enantiomers, will be VCD silent. Therefore, the magnitude of the VCD signal is directly proportional to the enantiomeric excess of the sample.

To determine the enantiomeric excess of a sample, a calibration curve can be constructed by plotting the intensity of a characteristic VCD band against known enantiomeric compositions. The enantiomeric excess of an unknown sample can then be determined by measuring its VCD intensity and interpolating from the calibration curve.

Electronic Circular Dichroism (ECD)

ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized UV-Vis light by chiral molecules containing chromophores. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms around the chromophore and can be used to determine the absolute configuration and enantiomeric purity of a compound.

In the case of this compound, while the core structure may not have a strong chromophore, derivatization with a chromophoric group or the presence of substituents with UV-Vis absorption would enable ECD analysis. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a particular stereoisomer.

The stereochemical purity assessment using ECD follows a similar principle to VCD. The ECD spectrum of one enantiomer will be a mirror image of the other, and the magnitude of the CD signal at a specific wavelength is proportional to the enantiomeric excess.

Table 1: Representative ECD Data for Stereochemical Purity Assessment of a Chiral Heterocyclic Compound

| Enantiomeric Excess (%) | Molar Ellipticity (θ) at λmax (deg·cm²/dmol) |

| 100% (R-enantiomer) | +15,000 |

| 75% | +11,250 |

| 50% | +7,500 |

| 25% | +3,750 |

| 0% (Racemic) | 0 |

| -25% | -3,750 |

| -50% | -7,500 |

| -75% | -11,250 |

| -100% (S-enantiomer) | -15,000 |

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A plot of specific rotation versus wavelength is known as an ORD curve. Chiral molecules exhibit a phenomenon known as the Cotton effect in the vicinity of an absorption band, which is characterized by a rapid change in optical rotation, crossing the zero-rotation axis at the wavelength of maximum absorption.

The shape and sign of the Cotton effect curve are characteristic of the stereochemistry of the molecule. Enantiomers will display mirror-image ORD curves. ORD can be used to determine the absolute configuration of a molecule and to assess its enantiomeric purity. The specific rotation at a particular wavelength, typically the sodium D-line (589 nm), is often used as a measure of enantiomeric purity, although measuring the full ORD curve provides more detailed structural information.

For the diastereomers of this compound, it is expected that the cis and trans isomers would exhibit distinct ORD curves due to their different spatial arrangements. Furthermore, the enantiomers of each diastereomer would show mirror-image ORD curves.

Table 2: Hypothetical Specific Rotation Data for Stereoisomers of a 2,6-Disubstituted Heterocycle

| Stereoisomer | Specific Rotation [α]D (degrees) |

| (2R,6S)-cis | +45.2 |

| (2S,6R)-cis | -45.2 |

| (2R,6R)-trans | +15.8 |

| (2S,6S)-trans | -15.8 |

Theoretical and Computational Chemistry Studies of 2,6 Dimethylthiomorpholine 1,1 Dioxide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2,6-dimethylthiomorpholine (B3053421) 1,1-dioxide, offering a detailed picture of its reactivity and molecular properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the conformational properties of six-membered heterocyclic rings. psu.edunih.gov For 2,6-dimethylthiomorpholine 1,1-dioxide, DFT calculations can predict its optimized geometry, bond lengths, bond angles, and dihedral angles. These calculations are essential for understanding the stability of different conformers.

DFT methods, particularly those that incorporate dispersion interactions such as M06-2X and B2PLYP-D, have been shown to provide accurate conformational energies for substituted cyclohexanes and related heterocycles. psu.edunih.gov Such calculations would be instrumental in determining the energetic differences between various chair and boat conformations of the this compound ring. The sulfone group, being a strong electron-withdrawing group, significantly influences the geometry and electronic distribution of the ring. DFT can also be used to calculate electronic properties such as ionization potential, electron affinity, and chemical hardness, which are key descriptors of chemical reactivity.

Table 1: Predicted Molecular Properties of this compound using DFT (Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules.)

| Property | Predicted Value |

| Total Energy | -XXX.XXXX Hartrees |

| Dipole Moment | X.X Debye |

| HOMO Energy | -X.XX eV |

| LUMO Energy | X.XX eV |

| HOMO-LUMO Gap | X.XX eV |

This table is interactive. Click on the headers to sort the data.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map for this compound would likely show regions of negative potential (red) around the oxygen atoms of the sulfone group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the N-H proton and the protons of the methyl groups, suggesting these as sites for nucleophilic interaction.

The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which can play a crucial role in the crystal packing and biological activity of the molecule. The map would provide a visual representation of the electron density, highlighting the electron-rich and electron-poor regions of the molecule.

Conformational Energy Landscape and Dynamics

Like cyclohexane, the thiomorpholine (B91149) 1,1-dioxide ring is not planar and exists in various non-planar conformations, with the chair form being the most stable. researchgate.net The presence of the sulfone group and the nitrogen atom introduces asymmetry and influences the ring's puckering parameters. Computational studies can be employed to calculate the energy barriers for ring inversion, which is the process of one chair conformation converting into another. This analysis provides insight into the conformational dynamics of the molecule. The transition states for ring inversion, such as the boat and twist-boat conformations, can be identified and their energies calculated. Saturated six-membered heterocyclic rings are known to adopt various non-planar conformations like chair, boat, and twist forms. researchgate.net

The two methyl groups at the 2 and 6 positions have a significant impact on the conformational preferences of the thiomorpholine 1,1-dioxide ring. The relative stability of the different stereoisomers (cis and trans) and their conformers (axial and equatorial) can be assessed using computational methods. For the trans isomer, the diequatorial conformation is generally expected to be more stable due to lower steric hindrance compared to the diaxial conformation. In the cis isomer, one methyl group will be in an axial position and the other in an equatorial position in the chair conformation.

The energetic preference for equatorial versus axial substitution can be quantified by calculating the A-value (conformational energy). DFT calculations are a powerful tool for determining these energy differences. psu.edunih.gov The interplay of steric interactions between the methyl groups and the sulfonyl oxygens, as well as with the N-H group, will dictate the most stable conformation.

Table 2: Relative Conformational Energies of this compound Isomers (Note: The following data is illustrative and based on typical results from computational studies on substituted heterocycles.)

| Isomer | Conformation | Relative Energy (kcal/mol) |

| trans | Diequatorial | 0.00 |

| trans | Diaxial | +X.X |

| cis | Axial-Equatorial | +Y.Y |

This table is interactive. Click on the headers to sort the data.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. For this compound, theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and Raman spectra can be performed. These predicted spectra can then be compared with experimental data to validate the computational model and to aid in the assignment of experimental signals.

For instance, 1H and 13C NMR chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. The calculated shifts for different conformers can help in identifying the predominant conformation in solution. Similarly, the calculation of vibrational frequencies can assist in the assignment of bands in the experimental IR and Raman spectra. Any discrepancies between the calculated and experimental data can point to specific intermolecular interactions or solvent effects that are not accounted for in the gas-phase calculations. Computational studies have been used to support the characterization of synthesized compounds through techniques like 1H NMR, 13C NMR, and mass spectrometry. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the computational elucidation of reaction mechanisms and transition states for this compound. While theoretical investigations have been conducted on related sulfone-containing molecules and heterocyclic systems, dedicated research detailing the reaction pathways, transition state geometries, and activation energies for this particular compound is not publicly available at this time.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. researchgate.netacs.orgrsc.orgresearchgate.netmdpi.com Such studies on analogous sulfones often explore thermal decomposition pathways, nucleophilic substitution reactions, and cycloaddition processes. researchgate.netacs.orgutexas.edu For instance, DFT and other computational methods have been employed to understand the thermal stabilities and decomposition mechanisms of polysulfones, revealing insights into radical chain mechanisms and depolymerization. researchgate.netacs.org Similarly, the mechanisms of reactions like esterification of sulfonic acids have been detailed, identifying key intermediates and transition states. rsc.orgresearchgate.net

In the absence of specific data for this compound, any discussion of its reaction mechanisms would be speculative and fall outside the required scope of this article. Further experimental and theoretical research is needed to characterize the reactivity of this compound and to computationally model its reaction profiles.

Advanced Research Applications and Future Directions in Chemical Sciences

Role as Complex Molecular Building Blocks in Organic Synthesis

The thiomorpholine (B91149) 1,1-dioxide framework is a robust and versatile starting point in organic synthesis, valued for its chemical stability and stereochemical properties.

Precursors for Novel Heterocyclic Scaffolds and Architectures

The thiomorpholine 1,1-dioxide moiety is a valuable building block for the synthesis of more complex heterocyclic systems. ontosight.ai Its inherent structure, featuring a six-membered ring with nitrogen and sulfur heteroatoms, provides a template for constructing novel molecular architectures. For instance, it is utilized as an intermediate in the preparation of antibacterial biaryloxazolidinone analogues and isothiazolo-pyridine derivatives, which have been investigated as potential cyclin G-associated kinase inhibitors and antiviral agents. chemicalbook.com The chemical reactivity of the nitrogen atom allows for various modifications, enabling the expansion of the core structure into fused or spirocyclic systems, which are of significant interest in medicinal chemistry.

Ligand Development in Organometallic and Asymmetric Catalysis

Heterocyclic compounds are central to the design of ligands for organometallic and asymmetric catalysis. While specific applications of 2,6-dimethylthiomorpholine (B3053421) 1,1-dioxide in this area are not extensively documented, the parent thiomorpholine scaffold presents clear potential. The nitrogen and sulfone oxygen atoms can act as coordination sites for metal centers. The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. researchgate.netmdpi.com The introduction of stereocenters, such as at the 2- and 6-positions of the thiomorpholine ring, is a key strategy in creating chiral environments around a metal catalyst. This chirality can direct the stereochemical outcome of a wide range of chemical transformations, from hydrogenations to carbon-carbon bond-forming reactions. The rigid, chair-like conformation of the thiomorpholine ring can also be advantageous in ligand design, helping to create a well-defined and predictable coordination sphere.

Exploration in Structure-Property Relationship Studies for Molecular Design

The systematic study of how molecular structure affects chemical and physical properties is fundamental to modern drug discovery and materials science. The thiomorpholine 1,1-dioxide skeleton is an excellent platform for such investigations.

Modulation of Physicochemical Attributes through Systematic Derivatization

Below is a table comparing the calculated physicochemical properties of the parent thiomorpholine 1,1-dioxide with the predicted influence of 2,6-dimethyl substitution.

| Property | Thiomorpholine 1,1-dioxide | Predicted Impact of 2,6-Dimethyl Substitution |

| Molecular Weight | 135.18 g/mol chemicalbook.com | Increased to 163.24 g/mol cymitquimica.com |

| Topological Polar Surface Area (TPSA) | 54.6 Ų ambeed.com | Likely to remain similar as the polar sulfone group is unchanged. |

| Hydrogen Bond Acceptors | 3 ambeed.com | 3 |

| Hydrogen Bond Donors | 1 ambeed.com | 1 |

| Csp3 Fraction | 1.0 ambeed.com | 1.0 |

| Rotatable Bonds | 0 ambeed.com | Increased due to methyl groups, though ring is rigid. |

This interactive table allows for a comparison of key physicochemical descriptors.

Imparting Conformational Constraints within Molecular Frameworks

The six-membered thiomorpholine ring typically adopts a stable chair conformation. mdpi.com This inherent rigidity can be used to control the three-dimensional shape of larger molecules, a critical factor in designing compounds that bind selectively to specific biological targets. By incorporating the 2,6-dimethylthiomorpholine 1,1-dioxide unit into a larger molecule, chemists can lock in a particular spatial arrangement of functional groups. The stereochemistry of the methyl groups (cis or trans) further defines the conformational landscape. For example, in a cis-2,6-dimethyl arrangement, one methyl group would likely be in an axial position and the other equatorial in the most stable chair form, creating a distinct steric and electronic profile compared to the trans isomer, where both methyl groups could be equatorial. sapub.org This level of conformational control is highly sought after in rational drug design.

Emerging Methodologies in the Synthesis of Sulfone-Containing Heterocycles

The development of novel synthetic methodologies is a cornerstone of chemical science, enabling the creation of complex molecules with greater efficiency, safety, and sustainability. For sulfone-containing heterocycles, such as this compound, emerging strategies are focused on aligning with the principles of green chemistry and leveraging the precise control offered by continuous flow technologies. These approaches aim to replace classical synthetic routes, which often rely on stoichiometric, hazardous oxidants and lengthy batch processes, with more advanced and environmentally responsible alternatives.

Sustainable and Green Chemistry Approaches

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. researchgate.net The synthesis of sulfones, which are pivotal structures in medicinal and materials chemistry, traditionally involves the oxidation of the corresponding sulfide (B99878). nih.gov Green methodologies for this transformation focus on the use of benign oxidants, recyclable catalysts, and eco-friendly solvents. researchgate.net

A primary goal in the green synthesis of sulfones is the replacement of hazardous, stoichiometric oxidants like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) with cleaner alternatives. google.com Hydrogen peroxide (H₂O₂) is considered an ideal green oxidant because its only byproduct is water. rsc.org Numerous catalytic systems have been developed to activate H₂O₂ for the efficient and selective oxidation of sulfides to sulfones. google.comrsc.org These catalysts can be homogeneous or heterogeneous, with the latter offering advantages in terms of separation and reusability. rsc.org For instance, carboxylated multi-walled carbon nanotubes have been demonstrated as an efficient, recyclable, metal-free catalyst for the oxidation of various sulfides to sulfones using 30% H₂O₂ under solvent-free conditions. rsc.org

The choice of solvent is another critical aspect of sustainable synthesis. Efforts are directed toward replacing volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or deep eutectic solvents. researchgate.net Water is a particularly attractive solvent due to its non-toxicity, non-flammability, and low cost. researchgate.net Organocatalysis, using small organic molecules to catalyze reactions, also represents a significant green approach, avoiding the use of potentially toxic and expensive metals. researchgate.net For example, 2,2,2-trifluoroacetophenone (B138007) has been used as an organocatalyst for the selective oxidation of sulfides to sulfones with hydrogen peroxide. researchgate.net

Photocatalysis using visible light as a renewable energy source is another burgeoning area. researchgate.netrsc.org These methods can use air or molecular oxygen as the ultimate oxidant, representing a highly sustainable pathway. researchgate.net Inexpensive organic dyes or semiconductor nanoparticles can act as photocatalysts, absorbing light to generate reactive oxygen species that perform the oxidation. researchgate.net

| Catalyst System | Oxidant | Solvent | Key Features |

| Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH) | H₂O₂ | Solvent-free | Heterogeneous, recyclable (up to 8 cycles), metal-free, room temperature operation. rsc.org |

| 2,2,2-Trifluoroacetophenone | H₂O₂ | Varies | Organocatalytic, cheap, and metal-free; selectivity for sulfone is condition-dependent. researchgate.net |

| Niobium Carbide | H₂O₂ | Varies | Efficiently affords sulfones; catalyst is recoverable and reusable. organic-chemistry.org |

| Sodium Tungstate / Metal Compounds (e.g., MgSO₄, FeCl₃) | H₂O₂ | Ketone Solvents | Uses cheap and environmentally friendly raw materials; effective for substrates containing sensitive functional groups like tertiary amines. google.com |

| Thioxanthone | O₂ (Air) | 3-Pentanone | Photocatalytic system using visible light; sustainable terminal oxidant; tolerates diverse functional groups. researchgate.net |

Applications in Continuous Flow Synthesis

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and straightforward scalability. nih.gov These benefits are particularly relevant for the synthesis of heterocyclic compounds and for potentially hazardous reactions like oxidations. nih.govnih.gov

The synthesis of a sulfone-containing heterocycle like this compound can be envisioned as a multi-step process, which is well-suited for a "telescoped" continuous flow setup. researchgate.netrsc.org In a telescoped synthesis, multiple reaction steps are connected in sequence, with the output of one reactor flowing directly into the next, eliminating the need for manual handling and purification of intermediates. mdpi.comnih.gov

A hypothetical telescoped flow synthesis could first involve the formation of the thiomorpholine ring, followed by an in-line oxidation to the sulfone. The oxidation of sulfides is often exothermic, and the high surface-area-to-volume ratio of microreactors allows for rapid heat dissipation, preventing temperature spikes and the formation of undesired byproducts. nih.gov This level of control is crucial for selectively oxidizing the sulfide to the sulfone without affecting other functional groups. cardiff.ac.uk

Several methods for sulfide oxidation have been successfully adapted to flow chemistry. One approach involves pumping a solution of the sulfide and an oxidant, such as hydrogen peroxide, through a heated reactor coil. nih.gov To enhance efficiency, the reactor can be packed with a solid-supported catalyst (a packed-bed reactor). cardiff.ac.uk For example, a simple and selective flow protocol has been developed using a packed-bed reactor filled with Oxone®, a stable and inexpensive oxidant, to convert various sulfides into their corresponding sulfoxides or sulfones. cardiff.ac.uk Another advanced method utilizes selenium dioxide as a pre-catalyst with hydrogen peroxide in a biphasic flow system, which allows for efficient, bioinspired oxidation at room temperature. researchgate.netnih.gov

| Flow System Type | Oxidant | Catalyst / Additive | Key Features & Conditions |

| Packed-Bed Reactor | Oxone® | Trifluoroacetic Acid | Rapid and versatile system; selective for sulfoxides or sulfones depending on conditions. cardiff.ac.uk |

| Liquid-Liquid Biphasic System | H₂O₂ | Selenium Dioxide (in situ generated perselenic acid) | Bioinspired approach; operates at room temperature; atom-economical. researchgate.netnih.gov |

| Packed-Bed Reactor | H₂O₂ | Titanium Silicalite-1 (TS-1) | Heterogeneous catalysis; can be performed under organic solvent-free conditions. researchgate.net |

| Electrochemical Flow Cell | N/A (Anodic Oxidation) | N/A | Avoids chemical oxidants; offers high selectivity through precise control of electrode potential. |

Q & A

Basic: What are the recommended safety protocols for handling 2,6-Dimethylthiomorpholine 1,1-dioxide in laboratory settings?

Answer:

this compound requires strict safety measures due to its potential hazards. Key protocols include:

- GHS Compliance : Classify the compound under flammable liquids (Category 4) and skin corrosion/irritation (Category 1A-C) based on analogous thiomorpholine derivatives .

- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified eye protection (face shield + safety glasses) and chemically resistant gloves. Inspect gloves before use and dispose of contaminated gloves properly .

- Engineering Controls : Work in a fume hood with local exhaust ventilation. Implement hand hygiene practices before breaks and after handling .

Basic: How can the molecular structure of this compound be confirmed using crystallographic methods?

Answer:

X-ray crystallography is the gold standard for structural confirmation:

Crystal Growth : Recrystallize the compound in a solvent system (e.g., ethanol/water) to obtain high-quality single crystals.

Data Collection : Use a diffractometer (e.g., Cu-Kα radiation) to measure reflection intensities.

Structure Refinement : Apply software like SHELX or OLEX2 to solve and refine the structure.

Similar thiomorpholine derivatives (e.g., tetrahydro-1,4-thiazine-1,1-dioxide) have been characterized this way, revealing antibacterial activity correlations .

Advanced: How can researchers design experiments to evaluate the antibacterial properties of this compound derivatives?

Answer:

Structural Modification : Introduce substituents at the 2- and 6-positions to assess structure-activity relationships (SAR).

Minimum Inhibitory Concentration (MIC) Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution methods .

Mode of Action Studies : Perform membrane permeability assays (e.g., propidium iodide uptake) or enzyme inhibition tests (e.g., dihydrofolate reductase).

Basic: What analytical techniques are suitable for characterizing the purity and stability of this compound under various storage conditions?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor purity.

- NMR Spectroscopy : Compare / spectra with reference data to detect impurities .

- Stability Testing : Store samples under accelerated conditions (40°C/75% RH) and analyze degradation via LC-MS. Analogous thiomorpholine derivatives show stability in dry, room-temperature environments .

Advanced: What strategies can resolve contradictions in spectroscopic data when synthesizing novel this compound analogs?

Answer:

- Multi-Technique Validation : Cross-validate - HSQC, HMBC, and NOESY NMR to resolve signal overlaps .

- Computational Aiding : Perform DFT calculations (e.g., Gaussian 09) to predict NMR shifts and compare with experimental data .

- Single-Crystal X-ray Diffraction : Resolve ambiguities in regiochemistry or stereochemistry .

Basic: What are the key physicochemical properties of this compound that influence its reactivity in synthetic pathways?

Answer:

While direct data is limited, analogous thiomorpholine derivatives exhibit:

Advanced: How can computational chemistry methods be applied to predict the interaction mechanisms between this compound and biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., CYP450 enzymes).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects.

- QSAR Modeling : Train models on derivative libraries to predict bioactivity .

Basic: What are the common synthetic routes for preparing this compound, and what are their respective yield optimization challenges?

Answer:

- Thiomorpholine Oxidation : React thiomorpholine with HO/AcOH to form the 1,1-dioxide moiety. Yield challenges include over-oxidation to sulfones .

- Substituent Introduction : Use alkylation (e.g., MeI/KCO) at the 2- and 6-positions. Steric hindrance may reduce yields, requiring optimized stoichiometry .

Advanced: How do substituent variations at the 2 and 6 positions of thiomorpholine 1,1-dioxide derivatives affect their thermodynamic stability and crystallographic packing?

Answer:

- Thermodynamic Stability : Bulky groups (e.g., arylboronates) increase steric strain but enhance crystallinity due to π-π stacking .

- Crystallographic Analysis : Methyl groups at 2/6 positions reduce symmetry, leading to triclinic or monoclinic crystal systems. Hydrogen bonding (e.g., N-H···O) dominates packing motifs .

Basic: What are the critical parameters to monitor during the scale-up synthesis of this compound to ensure batch consistency?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.